2,6-Dimethylheptanoic acid

Catalog No.
S564163
CAS No.
60148-94-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylheptanoic acid

CAS Number

60148-94-9

Product Name

2,6-Dimethylheptanoic acid

IUPAC Name

2,6-dimethylheptanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI Key

MDAPKSVKYITQHQ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C(=O)O

Synonyms

2,6-Dimethyl C7:0 fatty acid

Canonical SMILES

CC(C)CCCC(C)C(=O)O

Pharmaceutical Chemistry

Specific Scientific Field:
Summary:
Methods of Application:
Results and Outcomes:

Biochemistry and Metabolism

Specific Scientific Field:
Summary:
Methods of Application:
Results and Outcomes:

Lipid Research

Specific Scientific Field:
Summary:
Methods of Application:
Results and Outcomes:

2,6-Dimethylheptanoic acid is a branched-chain fatty acid with the molecular formula C9H18O2C_9H_{18}O_2 and a molecular weight of approximately 158.24 g/mol. It is characterized by the presence of two methyl groups at the second and sixth carbon positions of the heptanoic acid backbone, which contributes to its unique chemical properties and biological activities. This compound is classified as a Bronsted acid, meaning it can donate protons in

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The carboxyl group can be replaced by other functional groups through substitution reactions, often using thionyl chloride to convert it to an acyl chloride.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Thionyl chloride for acyl chloride formation.

2,6-Dimethylheptanoic acid plays a significant role in various biochemical processes. It is involved in the metabolism of fatty acids and interacts with enzymes such as carnitine octanoyltransferase, facilitating its conversion into acylcarnitine for transport into mitochondria for further oxidation. This compound has been shown to enhance the profile of tricarboxylic acid cycle intermediates in cells with deficiencies in mitochondrial fatty acid β-oxidation . Additionally, it exhibits inhibitory effects on certain bacterial growth, making it relevant in microbiological studies .

Synthetic Routes

Several methods exist for synthesizing 2,6-dimethylheptanoic acid:

  • Alkylation Method: One common approach involves the alkylation of heptanoic acid with methyl iodide in the presence of a strong base like sodium hydride.
  • Industrial Production: In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield during large-scale production .

2,6-Dimethylheptanoic acid is utilized across various fields:

  • Biochemical Research: It serves as a substrate in enzymatic reactions and helps study metabolic pathways.
  • Microbiology: Its antibacterial properties make it useful for inhibiting specific bacterial strains.
  • Chemical Synthesis: It acts as a building block for synthesizing other chemical compounds and intermediates .

Studies have shown that 2,6-dimethylheptanoic acid interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways. Its role as a substrate for carnitine octanoyltransferase highlights its importance in mitochondrial function and fatty acid metabolism. Additionally, its effects on gene expression suggest potential applications in therapeutic contexts .

Similar Compounds

Compound NameStructure DescriptionKey Differences
Heptanoic AcidStraight-chain fatty acid without methyl substitutionsLacks methyl groups at positions 2 and 6
Octanoic AcidLonger carbon chain (C8)Different reactivity due to chain length
3-Methylheptanoic AcidMethyl group at position 3Different branching pattern affecting properties

Uniqueness

The unique branched structure of 2,6-dimethylheptanoic acid imparts distinct chemical and biological properties compared to its linear counterparts. Its ability to inhibit specific bacterial growth while serving as a substrate for enzymatic reactions makes it particularly valuable in both research and industrial applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical liquid

Dates

Last modified: 08-15-2023
1. J. Smoot et al. “Structures and concentrations of surfactants in gut fluid of the marine polychaete Arenicola marina” Marine Ecology Progress Series,Vol. 258, pp. 161-169, 20032. N. Verhoeven et al. “Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts” Journalof Lipid Research, Vol. 39, pg. 66-74, 19983. S. Ferdinandusse et al. “Subcellular localization and physiological role of _x0001_-methylacyl-CoA racemase” Journal of Lipid Research, Vol. 41, pp. 1890-1896, 2000

Explore Compound Types